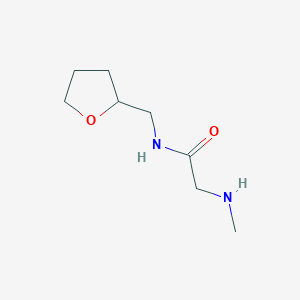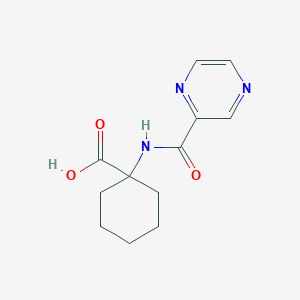![molecular formula C14H15ClO3 B1648858 (1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-40-4](/img/structure/B1648858.png)
(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 266.72 . The IUPAC name for this compound is (1R,3S)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1 . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Toxicokinetics and Biomarkers of Exposure
A study conducted by Ratelle, Côté, and Bouchard (2015) explored the toxicokinetics of permethrin biomarkers in orally exposed volunteers, focusing on cis-and trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acids (DCCA) and 3-phenoxybenzoic acid (3-PBA). This research is pivotal in understanding how metabolites like cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid are processed and eliminated in humans, providing a framework for interpreting biological measurements and optimizing sampling strategies in exposure assessments Ratelle, Côté, & Bouchard, 2015.
Variability of Urinary Excretion
Wielgomas (2013) investigated the variability of urinary excretion of pyrethroid metabolites over seven consecutive days. This study sheds light on the temporal changes in metabolite concentrations, which is crucial for accurately assessing exposure levels and potential health risks associated with pyrethroid compounds. Such insights contribute to the development of more reliable biomonitoring practices for substances like cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Wielgomas, 2013.
Exposure Assessment in Occupational Settings
Research by Lu et al. (2013) on the urinary concentrations of pyrethroid metabolites among textile workers in Eastern China highlights occupational exposure to pyrethroid insecticides. This study is pertinent to understanding the exposure levels of workers to compounds like cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in industrial environments, informing safety regulations and protective measures Lu et al., 2013.
Pharmacokinetics Following Medical Interventions
Khan, Villablanca, Reynolds, and Avramis (1996) conducted pharmacokinetic studies of 13-cis-retinoic acid in pediatric patients with neuroblastoma following bone marrow transplantation. Although this study primarily focuses on a different compound, the methodologies and findings can offer valuable insights into the pharmacokinetics of similarly structured compounds like cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, especially in terms of absorption, metabolism, and excretion processes Khan, Villablanca, Reynolds, & Avramis, 1996.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves the reaction of cyclopentanone with 2-chlorophenylacetic acid to form the intermediate, which is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "Cyclopentanone", "2-Chlorophenylacetic acid", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chlorophenylacetic acid (1.0 eq) in diethyl ether and add sodium hydroxide (1.2 eq) to the solution. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add cyclopentanone (1.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the intermediate in dry dichloromethane and add ethyl chloroformate (1.2 eq) to the solution. Stir the mixture for 2 hours at room temperature.", "Step 6: Quench the reaction with water and extract the product with dichloromethane.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid." ] } | |
Numéro CAS |
733740-40-4 |
Formule moléculaire |
C14H15ClO3 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1 |
Clé InChI |
PXPWUZFGAJGNMQ-ZJUUUORDSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2Cl)C(=O)O |
SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2Cl)C(=O)O |
SMILES canonique |
C1CC(CC1CC(=O)C2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



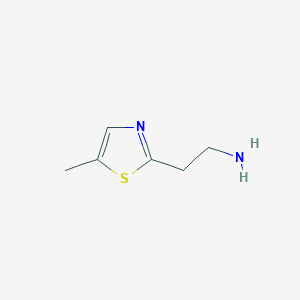
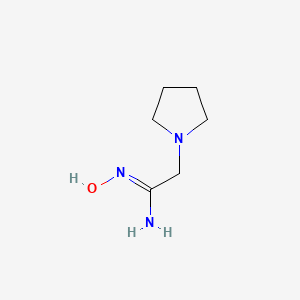
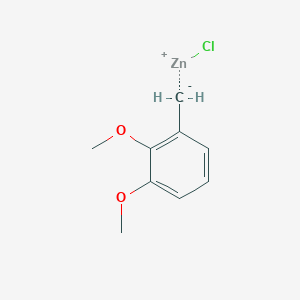
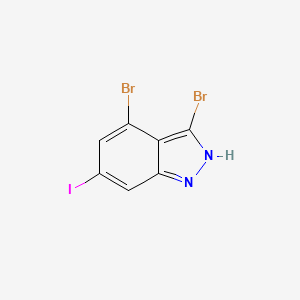
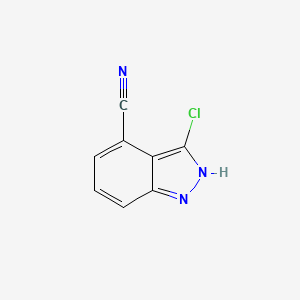
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl pivalate](/img/structure/B1648819.png)
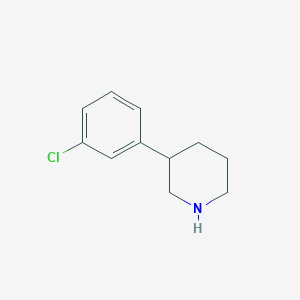



![5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1648836.png)
![3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B1648846.png)
